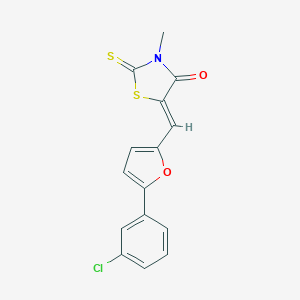![molecular formula C24H24N2O3 B240360 N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240360.png)
N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide, also known as MPAPA, is a synthetic compound that has been developed for its potential use in scientific research. MPAPA is a member of the amide class of compounds and has been shown to have potential applications in the fields of neuroscience and pharmacology. In
科学的研究の応用
N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide has been shown to have potential applications in the fields of neuroscience and pharmacology. In particular, N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide has been studied for its potential use as a selective dopamine D3 receptor antagonist. This receptor is involved in the regulation of dopamine release in the brain and has been implicated in a number of psychiatric disorders, including addiction and schizophrenia. N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide has also been studied for its potential use as a tool to investigate the role of dopamine D3 receptors in the regulation of reward-related behaviors.
作用機序
The mechanism of action of N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide is not fully understood. However, it is believed to act as a selective antagonist of dopamine D3 receptors. By blocking the activity of these receptors, N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide may alter the release of dopamine in the brain and affect reward-related behaviors.
Biochemical and Physiological Effects:
Studies have shown that N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide can alter the release of dopamine in the brain and affect reward-related behaviors. In particular, N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide has been shown to reduce the reinforcing effects of cocaine and to decrease the motivation to self-administer the drug. N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide has also been shown to reduce the expression of certain genes involved in the regulation of dopamine release in the brain.
実験室実験の利点と制限
One advantage of using N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to investigate the role of these receptors in specific behaviors and to develop new treatments for psychiatric disorders. However, one limitation of using N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide. One area of interest is the development of new compounds that are more soluble in water and easier to administer in lab experiments. Another area of interest is the investigation of the role of dopamine D3 receptors in other psychiatric disorders, such as depression and anxiety. Finally, researchers may also investigate the potential use of N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide as a therapeutic agent for the treatment of addiction and other psychiatric disorders.
合成法
The synthesis of N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide involves a series of chemical reactions that begin with the coupling of 3-methylphenol with 4-chlorobenzoyl chloride to form 4-chloro-3-methylphenyl benzoate. This intermediate is then reacted with 4-aminophenol to form 4-{[(3-methylphenoxy)acetyl]amino}phenol. The final step involves the reaction of 4-{[(3-methylphenoxy)acetyl]amino}phenol with 3-phenylpropanoyl chloride to form N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide. The overall yield of the synthesis is approximately 25%.
特性
製品名 |
N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide |
|---|---|
分子式 |
C24H24N2O3 |
分子量 |
388.5 g/mol |
IUPAC名 |
N-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C24H24N2O3/c1-18-6-5-9-22(16-18)29-17-24(28)26-21-13-11-20(12-14-21)25-23(27)15-10-19-7-3-2-4-8-19/h2-9,11-14,16H,10,15,17H2,1H3,(H,25,27)(H,26,28) |
InChIキー |
KMWJNJJEGGEHTO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)
![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)


![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)


